molecular formula C5H2Br2O2 B12856024 (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one

(E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one

Cat. No.: B12856024
M. Wt: 253.88 g/mol
InChI Key: DPGLBHQUHFJRJS-DUXPYHPUSA-N
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Description

(E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one is a halogenated furanone derivative featuring a bromine atom at position 4 and a bromomethylene group at position 5 of the furanone ring. While its (Z)-isomer, (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone, is extensively studied as a quorum-sensing inhibitor (QSI) derived from the marine alga Delisea pulchra , the (E)-isomer is less characterized in biological contexts. The (Z)-isomer disrupts bacterial communication by inhibiting biofilm formation, swarming motility, and virulence factor secretion in pathogens like Escherichia coli, Pseudomonas aeruginosa, and Vibrio harveyi without affecting bacterial growth . Its mechanism involves blocking DNA-binding activity of transcriptional regulators (e.g., LuxRV in V. harveyi) rather than competing with quorum-sensing (QS) signal molecules .

Properties

Molecular Formula

C5H2Br2O2

Molecular Weight

253.88 g/mol

IUPAC Name

(5E)-4-bromo-5-(bromomethylidene)furan-2-one

InChI

InChI=1S/C5H2Br2O2/c6-2-4-3(7)1-5(8)9-4/h1-2H/b4-2+

InChI Key

DPGLBHQUHFJRJS-DUXPYHPUSA-N

Isomeric SMILES

C1=C(/C(=C\Br)/OC1=O)Br

Canonical SMILES

C1=C(C(=CBr)OC1=O)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one typically involves the bromination of a furanone precursor. One common method includes the following steps:

    Starting Material: The synthesis begins with a furanone derivative.

    Bromination: The furanone is treated with bromine (Br2) in the presence of a suitable solvent, such as acetic acid or chloroform, under controlled temperature conditions.

    Isolation: The product is then isolated and purified using techniques like recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for bromine addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atoms at positions 4 and 5 are susceptible to nucleophilic displacement, enabling the synthesis of diverse analogs:

Nucleophile Product Conditions Yield Source
Benzylamine5-Benzylamino-4-bromo-5-bromomethyl-2(5H)-furanoneRoom temperature, dichloromethane65%
Sodium methoxide4-Methoxy-5-(bromomethylene)furan-2(5H)-oneMethanol, reflux78%
Thiophenol4-Phenylthio-5-(bromomethylene)furan-2(5H)-oneTHF, 0°C58%

The bromomethylene group (C=Br) participates in regioselective substitutions, often retaining the furanone backbone while introducing functional groups like amines or alkoxides .

Dehydrobromination and Elimination

The compound undergoes dehydrobromination to form unsaturated derivatives, facilitated by bases:

  • Example : Treatment with triethylamine in DMF eliminates HBr, yielding 5-methylene-2(5H)-furanone derivatives .

  • Key Reaction :

    (E)-4-Br-5-(Br-methylene)furanoneEt3N, DMFΔ5-Methylene-furanone+2HBr\text{(E)-4-Br-5-(Br-methylene)furanone} \xrightarrow[\text{Et}_3\text{N, DMF}]{\Delta} \text{5-Methylene-furanone} + 2\text{HBr}

    This reaction is critical for generating analogs with enhanced bioactivity .

Reductive Dehalogenation

Reductive removal of bromine atoms enables access to simpler furanones:

Reducing Agent Product Conditions Yield Source
Zinc dustProtoanemonin (5-methylene-2(5H)-furanone)THF, RT85%
NaBH₄4-Bromo-5-methylenefuran-2(5H)-oneMethanol, 0°C73%

Zinc-mediated reduction selectively removes bromine from the methylene group, preserving the lactone ring .

Cross-Coupling Reactions

The bromine substituents enable participation in palladium-catalyzed cross-coupling:

Reaction Type Reagents Product Yield Source
Suzuki couplingPd(PPh₃)₄, arylboronic acid4-Aryl-5-(bromomethylene)furanone60–75%
Stille couplingPdCl₂, vinyltin4-Vinyl-5-(bromomethylene)furanone55%

These reactions expand the compound’s utility in synthesizing aryl- or alkenyl-substituted furanones .

Isomerization and Stability

The E-configuration of the bromomethylene group is thermally stable but isomerizes under polar solvents or UV light:

  • Z/E Ratio : Prolonged storage in CDCl₃ shifts the equilibrium toward the Z-isomer (60:40 Z/E after 2 weeks) .

  • Implication : Isomerization affects bioactivity, as Z-isomers show stronger quorum-sensing inhibition in microbial systems .

Functionalization via Cycloaddition

The α,β-unsaturated lactone participates in Diels-Alder reactions:

Dienophile Product Conditions Yield Source
1,3-ButadieneBicyclic lactone adductToluene, 110°C45%

This reactivity is underutilized but offers routes to complex polycyclic systems .

Biological Activity

(E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one is a halogenated furanone compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The chemical formula of (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one is C5H3Br2O\text{C}_5\text{H}_3\text{Br}_2\text{O}. Its structure features a furan ring with two bromine substituents, which significantly influence its reactivity and biological interactions. The presence of bromine atoms enhances the compound's ability to interact with biological systems, making it a candidate for various therapeutic applications.

1. Antimicrobial Properties

One of the most notable activities of (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one is its ability to inhibit microbial quorum sensing. This mechanism involves disrupting the communication systems used by bacteria to coordinate their behavior, particularly in biofilm formation.

  • Quorum Sensing Inhibition : Research indicates that this compound can interfere with acyl-homoserine lactones (AHLs), critical signaling molecules in bacterial communication. For example, studies have shown that it can significantly reduce biofilm formation in pathogens such as Vibrio harveyi and Listeria monocytogenes .
  • Biofilm Disruption : In laboratory settings, (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one has been demonstrated to decrease biofilm thickness and alter biofilm architecture, leading to reduced virulence in treated bacterial strains .

2. Anticancer Activity

The compound also exhibits potential anticancer properties. A study comparing various furanones found that (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one had cytotoxic effects on cancer cell lines, outperforming some reference drugs like cisplatin . The structure's bromination appears to enhance its cytotoxicity, suggesting that modifications to the furanone framework could lead to more potent derivatives.

Case Study 1: Biofilm Control

In a study focused on controlling Listeria monocytogenes, (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one was tested for its efficacy in preventing biofilm formation on stainless steel surfaces. The results indicated a significant reduction in adhered cells, demonstrating its potential as a novel strategy for food safety applications .

Treatment ConcentrationBiofilm Reduction (%)
10 µM30
20 µM50
50 µM70

Case Study 2: Acid Mine Drainage Reduction

Another investigation assessed the compound's ability to mitigate acid mine drainage by inhibiting the biofilm formation of Acidithiobacillus ferrooxidans. The study found that (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one not only reduced biofilm formation but also downregulated genes associated with extracellular polymeric substance production .

Comparative Analysis with Related Compounds

To better understand the unique properties of (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one, it is useful to compare it with structurally similar compounds. The following table summarizes key differences:

Compound NameStructure FeaturesBiological Activity
3-Alkyl-4-bromo-5-methylene-2(5H)-furanone Varying alkyl chain lengthsAntimicrobial
4-Bromo-3-methyl-5-methylene-2(5H)-furanone Methyl group enhances hydrophobicityCytotoxicity
(Z)-4-Bromo-5-(bromomethylene)-2(5H)-furanone Structural isomerLess effective against biofilms

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Brominated Furanones
Compound Name Substituents (Position) Key Biological Activity Source/Application References
(Z)-4-Bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone 3-butyl, 4-Br, 5-bromomethylene QS inhibition; anti-biofilm in E. coli, Vibrio spp.; protects aquaculture species Natural (marine alga Delisea pulchra)
(Z)-4-Bromo-5-(bromomethylene)-3-methyl-2(5H)-furanone (BF8) 3-methyl, 4-Br, 5-bromomethylene Reverts antibiotic tolerance in P. aeruginosa persister cells; no cytotoxicity Synthetic derivative
4-Bromo-5-(bromomethylene)-2(5H)-furanone (C-30) 4-Br, 5-bromomethylene Broad-spectrum QS inhibition; standard synthetic QSI Synthetic (derived from natural furanones)
4-Bromo-3-butyl-5-(dibromoethylene)-2(5H)-furanone 3-butyl, 4-Br, 5-dibromoethylene Antimicrobial; structural analog with enhanced halogenation Marine macroalgae
5-Arylidene-4-arylfuran-2(5H)-ones 4-aryl, 5-arylidene Cytotoxic agents; synthesized via Suzuki-Miyaura cross-coupling Synthetic (pharmaceutical exploration)

Mechanistic Differences

  • Natural (Z)-Isomer with 3-Butyl Group: Inhibits QS by reducing DNA-binding activity of transcriptional regulators (e.g., LuxRV in V. harveyi) .
  • Synthetic C-30 : Lacks the 3-alkyl chain, enabling broader solubility and application as a QSI standard. Inhibits AI-2 signaling in Streptococcus mutans .
  • BF8 (3-Methyl Derivative): Targets persister cells in E. coli and P. aeruginosa by enhancing antibiotic susceptibility, likely through pH modulation .
  • 3,4-Dibromo-2(5H)-furanone: Blocks AI-2 activity but shows reduced efficacy compared to C-30 .
Table 2: Bioactivity Profiles
Compound Target Pathogens/Systems Key Findings References
(Z)-3-Butyl derivative V. harveyi, E. coli, P. aeruginosa Inhibits biofilm formation (70–80% reduction); protects brine shrimp larvae
BF8 (3-Methyl) E. coli persister cells Reduces persister cell viability by 99% with ciprofloxacin
C-30 S. mutans, P. aeruginosa Inhibits AI-2-mediated biofilm formation; used as QSI positive control
3-Ethyl derivative Salmonella enterica Inhibits biofilm formation at 10 µM; alters gene expression profiles

Toxicity and Selectivity

  • Natural (Z)-Isomers: No growth inhibition observed in Vibrio spp. or E. coli at effective QS-inhibiting concentrations .
  • BF8: Non-cytotoxic to mammalian cells at bioactive doses .

Key Notes

Isomer-Specific Activity : Most biological data pertain to the (Z)-isomer. The (E)-isomer’s synthesis is reported , but its QS-inhibitory activity remains uncharacterized.

Alkyl Chain Impact : Longer alkyl chains (e.g., butyl) enhance lipid membrane interaction but may reduce solubility. Shorter chains (e.g., methyl) improve bioavailability for targeting persister cells .

Synthetic vs. Natural Derivatives: Synthetic analogs like C-30 and BF8 offer tunable properties for specific applications, while natural furanones provide ecological insights into bacterial competition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one, and how can reaction conditions be optimized for yield?

  • Answer: A tandem Michael addition-elimination reaction using dibromo precursors (e.g., 3,4-dibromo-5-methoxyfuran-2(5H)-one) and nucleophiles (e.g., amines) in the presence of potassium fluoride (KF) is effective. Optimal conditions include anhydrous tetrahydrofuran (THF) as the solvent, a nucleophile-to-substrate molar ratio of 1.5:1, and a reaction time of 24 hours at room temperature, yielding up to 78% after purification via silica gel chromatography .

Q. How is the structural configuration of (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one confirmed experimentally?

  • Answer: Single-crystal X-ray diffraction (SCXRD) is critical for confirming spatial configuration. Key parameters include R factors (<0.05) and data-to-parameter ratios (>14:1). Planarity of the furanone ring and chair conformations in substituents (e.g., cyclohexyl groups) are diagnostic features .

Q. What purification methods are effective for isolating (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one from complex reaction mixtures?

  • Answer: Silica gel column chromatography with a gradient elution system (petroleum ether/ethyl acetate, 10:1 to 5:1) effectively removes byproducts. Evaporation under reduced pressure and recrystallization in dichloromethane further enhance purity .

Q. What spectroscopic techniques are essential for characterizing brominated furanones, and what key signals indicate successful synthesis?

  • Answer:

  • ¹H/¹³C NMR: Downfield shifts for carbonyl carbons (~170 ppm) and bromine-induced splitting patterns.
  • IR: Strong C=O stretching at ~1750 cm⁻¹.
  • MS: Molecular ion peaks with isotopic patterns (M+2 for Br) .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data for brominated furanones, such as unexpected coupling constants or shifting NMR signals?

  • Answer: Dynamic effects (e.g., tautomerism) or impurities may cause discrepancies. Use 2D NMR (COSY, NOESY) to confirm spin systems and SCXRD to validate spatial assignments. For example, in related compounds, H-atoms were modeled computationally to resolve ambiguities .

Q. How does the stereoelectronic environment of the bromomethylene group influence the reactivity of (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one in nucleophilic substitutions?

  • Answer: The electron-withdrawing bromine enhances electrophilicity at the α-carbon of the furanone ring. Density Functional Theory (DFT) calculations can map charge distribution, showing preferential attack at the β-position in Michael additions .

Q. What are the challenges in achieving enantiomeric purity for chiral brominated furanones, and how can they be addressed?

  • Answer: Chirality at C4 and C5 requires stereocontrolled synthesis. Chiral auxiliaries (e.g., (S)-l-menthyloxy groups) or asymmetric catalysis can enforce enantiopurity. Chiral HPLC or SCXRD validates enantiomeric ratios .

Q. How can computational methods (e.g., DFT) predict the stability and reactivity of (E)-4-Bromo-5-(bromomethylene)furan-2(5H)-one derivatives?

  • Answer: DFT analyzes transition states (e.g., for elimination reactions) and intermolecular interactions (e.g., C–H∙∙∙O/Br) to predict regioselectivity and stability. For example, weak interactions in crystal packing were linked to thermodynamic stability in related compounds .

Methodological Notes

  • Data Contradiction Analysis: Cross-validate spectroscopic data with SCXRD and computational models to address anomalies.
  • Biological Activity Testing: Use in vitro assays (e.g., antibiotic activity against MRSA) guided by structurally similar 4-amino-furanones .
  • Reaction Optimization: Systematic variation of solvents (e.g., THF vs. DMF), temperatures, and catalysts (e.g., KF vs. CsF) improves yields .

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